molecular formula C17H30ClN B089763 DODECYLPYRIDINIUM CHLORIDE CAS No. 104-74-5

DODECYLPYRIDINIUM CHLORIDE

Cat. No.: B089763
CAS No.: 104-74-5
M. Wt: 283.9 g/mol
InChI Key: GKQHIYSTBXDYNQ-UHFFFAOYSA-M
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Description

DODECYLPYRIDINIUM CHLORIDE is an organic compound with the chemical formula C17H30ClN. It is a cationic surfactant known for its ability to form micelles in aqueous solutions. This compound is widely used in various industrial and scientific applications due to its unique properties, including its ability to reduce surface tension and its antimicrobial activity .

Mechanism of Action

Target of Action

1-Dodecylpyridinium chloride is a cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Action Environment

The action of 1-Dodecylpyridinium chloride can be influenced by environmental factors such as pH and ionic strength, which can affect the charge and solubility of the compound. Furthermore, the presence of other surfactants or compounds can influence its action, as they can compete for the same targets or interact with 1-Dodecylpyridinium chloride itself .

Biochemical Analysis

Biochemical Properties

1-Dodecylpyridinium chloride has properties such as molar conductivity, surface tension, and surface adsorption parameters

Cellular Effects

It has been reported that it exhibits high toxicity to Moina macrocopa, a species of water flea .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1-Dodecylpyridinium chloride in laboratory settings. It has been reported that 1-Dodecylpyridinium chloride has excellent resistance to leaching from protective coatings into water .

Dosage Effects in Animal Models

The effects of different dosages of 1-Dodecylpyridinium chloride in animal models have not been extensively studied. It has been reported that 1-Dodecylpyridinium chloride exhibits high toxicity to Moina macrocopa .

Preparation Methods

DODECYLPYRIDINIUM CHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from ethanol . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

DODECYLPYRIDINIUM CHLORIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-Dodecylpyridinium

Properties

IUPAC Name

1-dodecylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQHIYSTBXDYNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-73-4 (Parent), 15416-74-7 (Parent)
Record name 1-Dodecylpyridinium chloride
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DSSTOX Substance ID

DTXSID7051476
Record name 1-Dodecylpyridinium chloride
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Molecular Weight

283.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-74-5
Record name Dodecylpyridinium chloride
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Record name 1-Dodecylpyridinium chloride
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Record name 1-Dodecylpyridinium chloride
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Record name 1-Dodecylpyridinium chloride
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Record name 1-dodecylpyridinium chloride
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Record name LAURYLPYRIDINIUM CHLORIDE
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Synthesis routes and methods

Procedure details

The corresponding compounds of pyridine or substituted pyridine, as six-member heterocycle, can be prepared from the corresponding alkyl bromides or iodides in methanol at 35° C. and pyridine or substituted pyridines with a yield of 70%. The corresponding molar amounts of the alkyl bromide, almost all of which are available commercially but which must be subsequently preparatively purified by high-pressure liquid chromatography (HPLC), are firstly dissolved in methanol (10 times excess volume with respect to pyridine) and under nitrogen the stoichiometric amount of pyridine, also dissolved in methanol, added dropwise whilst stirring. Heating is carried out for 6 hours under reflux whilst stirring at 70° C. so that the reaction yield is almost quantitative. Thus, for example, the yield of hexadecyl-4-hydroxypyridinium chloride or bromide in methanol as solvent is 95%, with ethanol 80% and in ether/ethanol only 40%. Dodecylpyridinium chloride is obtained with a yield of almost 70%. 3,5-dihydroxydodecylpyridinium bromide is formed quantitatively in accordance with the above procedure from dodecyl bromide and 3,5-dihydroxypyridine in boiling chloroform after 4 hours (melting point 180° C.).
Name
hexadecyl-4-hydroxypyridinium chloride
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ether ethanol
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substituted pyridine
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heterocycle
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alkyl bromides
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substituted pyridines
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alkyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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